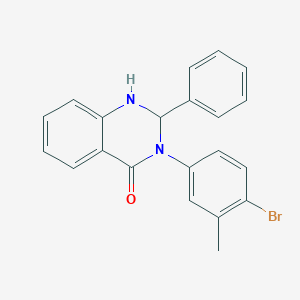![molecular formula C28H34N4O2S B298689 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B298689.png)
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer progression.
実験室実験の利点と制限
One of the major advantages of using 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one. One of the most promising directions is the development of this compound as an anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its safety and efficacy in vivo. Additionally, studies are needed to investigate the potential applications of this compound in other therapeutic areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and to develop it as a safe and effective therapeutic agent.
合成法
The synthesis of 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-(cyclopentylimino)-3-cyclopentylthiazolidin-4-one with 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with a yield of up to 80%.
科学的研究の応用
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
特性
製品名 |
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C28H34N4O2S |
分子量 |
490.7 g/mol |
IUPAC名 |
(5Z)-3-cyclopentyl-2-cyclopentylimino-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H34N4O2S/c33-26(30-15-7-8-16-30)19-31-18-20(23-13-5-6-14-24(23)31)17-25-27(34)32(22-11-3-4-12-22)28(35-25)29-21-9-1-2-10-21/h5-6,13-14,17-18,21-22H,1-4,7-12,15-16,19H2/b25-17-,29-28? |
InChIキー |
PMXUWSXABTWVMY-KSVGNYRWSA-N |
異性体SMILES |
C1CCC(C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5)/S2)C6CCCC6 |
SMILES |
C1CCC(C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5)S2)C6CCCC6 |
正規SMILES |
C1CCC(C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5)S2)C6CCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298612.png)

![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B298623.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298625.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide](/img/structure/B298626.png)
![N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298627.png)
![2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide](/img/structure/B298628.png)

![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B298630.png)